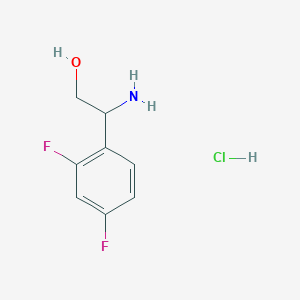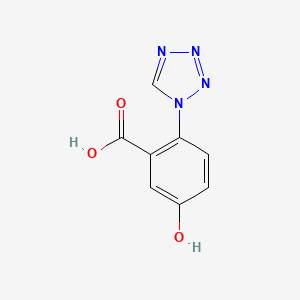
5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound with the molecular formula C8H6N4O3 and a molecular weight of 206.16 g/mol . This compound features a tetrazole ring attached to a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds with tetrazole groups have been found to target proteins like mek-1
Mode of Action
Compounds with similar structures have been shown to form hydrogen bonds with amino acids in their active pockets, which could suggest a similar interaction for this compound .
Result of Action
Similar compounds have shown significant cytotoxic effects and inhibition zones at higher concentrations , suggesting potential antimicrobial or anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of 5-hydroxybenzoic acid with sodium azide and ammonium chloride in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . The tetrazole ring is formed through a cycloaddition reaction, resulting in the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The tetrazole ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-oxo-2-(1H-tetrazol-1-yl)benzoic acid.
Reduction: Formation of 5-amino-2-(1H-tetrazol-1-yl)benzoic acid.
Substitution: Formation of 5-halogen-2-(1H-tetrazol-1-yl)benzoic acid derivatives.
Scientific Research Applications
5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but with the tetrazole ring attached at a different position on the benzoic acid moiety.
2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid: Another positional isomer with similar chemical properties.
Uniqueness
5-hydroxy-2-(1H-tetrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
5-hydroxy-2-(tetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-5-1-2-7(6(3-5)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPEPMDRIGTDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
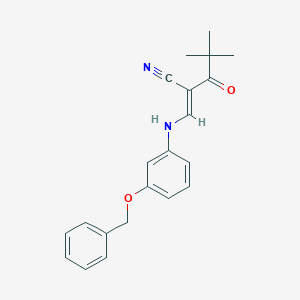

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)

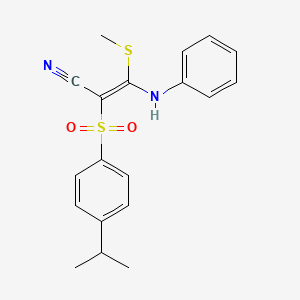
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)
![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)
![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)


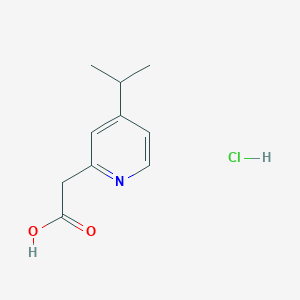
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)
